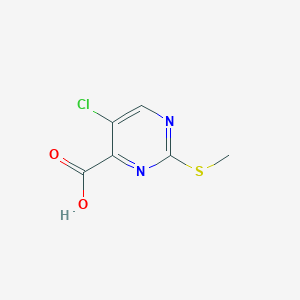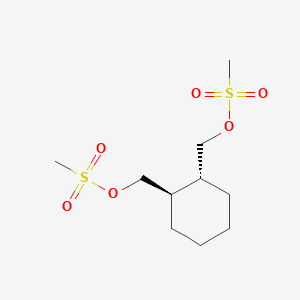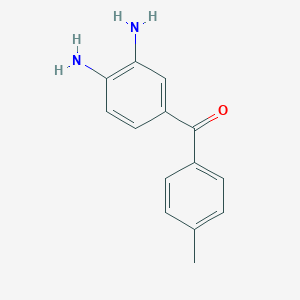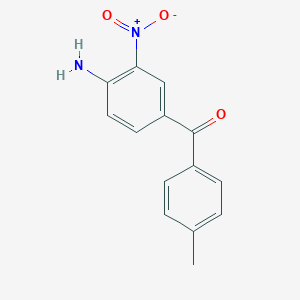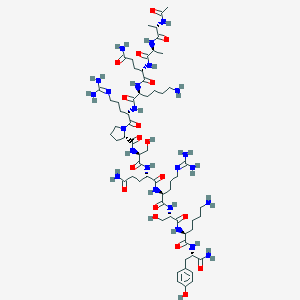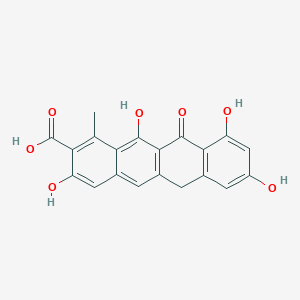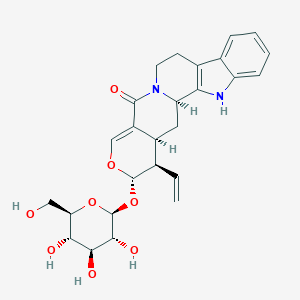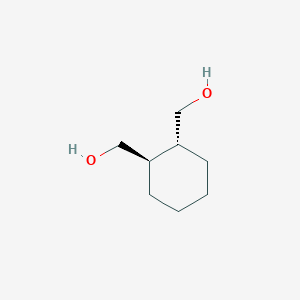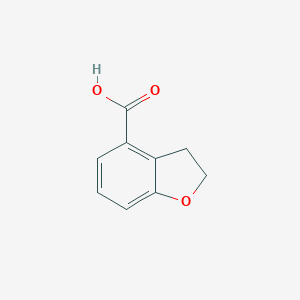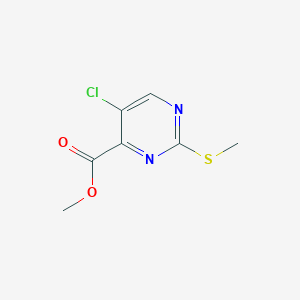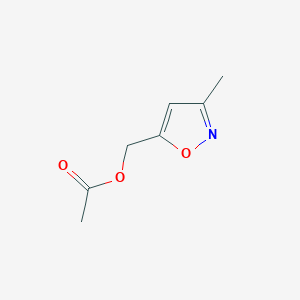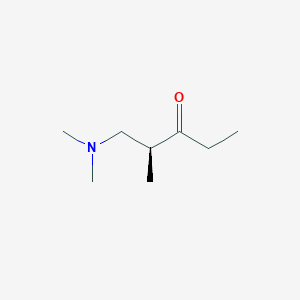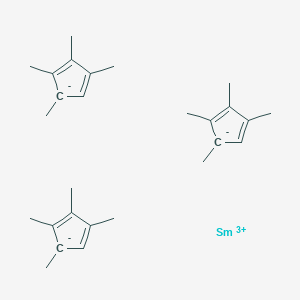
Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Vue d'ensemble
Description
Samarium(III) complexes have been extensively studied due to their interesting chemical properties and potential applications in organic synthesis and materials science. The focus of this analysis is on the samarium(III) tris(1,2,3,4-tetramethylcyclopentadienide) complex, which is a type of organosamarium compound. These complexes are known for their ability to facilitate various chemical reactions, including cyclizations and polymerizations, and can exhibit unique structural characteristics due to the coordination of the samarium ion with various ligands.
Synthesis Analysis
The synthesis of organosamarium complexes often involves the reaction of samarium(III) iodide with various ligands. For example, samarium diiodide is used to promote reductive cyclizations of gamma-naphthyl-substituted ketones, leading to the formation of tri- and tetracyclic compounds with high yields and excellent stereoselectivities . Similarly, tris(peralkylcyclopentadienyl)samarium complexes can be synthesized by reacting SmI3 with potassium peralkylcyclopentadienides in solvents like THF or toluene, yielding various complexes with different substituents .
Molecular Structure Analysis
The molecular structure of organosamarium complexes is characterized by the coordination of the samarium ion with ligands, which can significantly influence the geometry and reactivity of the complex. For instance, the structure of a samarium(III) perchlorate complex with a crown polyether shows the samarium ion coordinated with nine oxygen atoms, with the coordination sphere completed by water molecules . In another example, a tetranuclear samarium(III) complex with a planar metallocycle was synthesized, where the coordination number of samarium was found to be seven, including the THF ligands .
Chemical Reactions Analysis
Organosamarium complexes are versatile reagents in organic synthesis. They can facilitate a variety of chemical reactions, such as the sequential Michael-Michael-aldol reaction catalyzed by samarium(III) tris(2,6-di-tert-butyl-4-methylphenoxide) . Samarium diiodide-induced cyclizations are also notable, providing a stereoselective synthesis of tricyclic and tetracyclic compounds, which can be further diversified through subsequent transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosamarium complexes are influenced by their molecular structure and the nature of their ligands. For example, the reactivity of tris(peralkylcyclopentadienyl)samarium complexes is affected by steric crowding, which can inhibit reactions such as ring-opening of THF or reduction of certain substrates . The crystal structures of these complexes reveal important details such as the metal-ring centroid angles and Sm-C distances, which are crucial for understanding their reactivity . Additionally, the volatility of samarium β-diketonates has been studied, showing trends across the lanthanide series10.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Samarium β-diketonates, including complexes similar to Samarium(III) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide), have been synthesized and characterized, demonstrating diverse structural forms and stability under different conditions. These complexes exhibit varying volatilities and can be used in the synthesis of materials with specific electronic and optical properties (S. U. Kyzy et al., 2018).
Photophysical Properties
- Samarium(III) complexes, including those with similar ligands, have been studied for their photophysical properties. These complexes show promise as luminescent molecular sensors for monitoring photopolymerization processes and controlling the thickness of polymer coatings, highlighting their potential application in material science and engineering (Monika Topa et al., 2018).
Catalytic and Sensing Applications
- Certain Samarium(III) complexes have been explored for their catalytic activity in reactions such as the Michael type reaction. These complexes, by virtue of their electronic and structural characteristics, can catalyze sequential reactions under mild conditions, offering pathways for the development of new synthetic methods (Kosuke Katagiri et al., 2002).
Separation and Purification
- Research on Samarium(III) complexes also extends to their use in separation technologies. For example, supported ionic liquid phases have been studied for the separation of samarium and europium in nitrate media, which is crucial for the purification of medical-grade samarium-153 used in nuclear medicine (M. V. D. Voorde et al., 2020).
Safety And Hazards
The Safety Data Sheet (SDS) for Tris(tetramethylcyclopentadienyl)samarium(III) includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Propriétés
IUPAC Name |
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLDKORAHCSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584092 | |
| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
CAS RN |
148607-24-3 | |
| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tetramethylcyclopentadienyl)samarium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



